molecular formula C12H16N2O3 B2518669 N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2320226-14-8

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2518669
CAS No.: 2320226-14-8
M. Wt: 236.271
InChI Key: KBRRAURUEPCFBB-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound with a complex structure This compound is characterized by the presence of a cyclopropylmethyl group, a methoxy group, and a carboxamide group attached to a dihydropyridine ring

Scientific Research Applications

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This includes understanding the potential health effects of exposure to the compound, its toxicity, flammability, and environmental impact. Safety data sheets (SDS) often provide this information .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound can be modified or used to synthesize other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a dihydropyridine ring, followed by the introduction of the cyclopropylmethyl group through a substitution reaction. The methoxy and carboxamide groups are then introduced via further substitution and amidation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of automated systems and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives with different substituents. Examples are:

  • N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14-7-9(10(17-2)5-11(14)15)12(16)13-6-8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRRAURUEPCFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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